5-Bromo-6-fluoro-N-methylisatoic anhydride
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Overview
Description
5-Bromo-6-fluoro-N-methylisatoic anhydride is a chemical compound with the molecular formula C9H5BrFNO3 and a molecular weight of 274.05 g/mol . It is known for its unique chemical structure, which includes bromine, fluorine, and a methyl group attached to an isatoic anhydride core. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 5-Bromo-6-fluoro-N-methylisatoic anhydride typically involves the reaction of 5-bromo-6-fluoroisatoic anhydride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Bromo-6-fluoro-N-methylisatoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding acid or amide.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-6-fluoro-N-methylisatoic anhydride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-N-methylisatoic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-fluoro-N-methylisatoic anhydride include other halogenated isatoic anhydrides, such as:
- 5-Chloro-6-fluoro-N-methylisatoic anhydride
- 5-Bromo-6-chloro-N-methylisatoic anhydride
- 5-Iodo-6-fluoro-N-methylisatoic anhydride
These compounds share similar chemical structures but differ in the specific halogen atoms present. The uniqueness of this compound lies in its specific combination of bromine and fluorine, which imparts distinct reactivity and potential biological activity .
Biological Activity
5-Bromo-6-fluoro-N-methylisatoic anhydride is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C9H5BrFNO3
- Molecular Weight : 274.05 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, and an isatoic anhydride moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is crucial for its potential therapeutic applications, particularly in enzyme inhibition studies and protein interactions.
Enzyme Inhibition
Research indicates that this compound can serve as an inhibitor for specific enzymes. The mechanism typically involves the compound binding to the active site of the enzyme, preventing substrate access or altering the enzyme's conformation. This property makes it a candidate for further exploration in drug development aimed at diseases where enzyme dysregulation is a factor.
Research Findings and Case Studies
Several studies have explored the biological applications of compounds similar to this compound:
- Inhibition Studies :
- Cross-Linking Studies :
- Pharmaceutical Applications :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
5-Chloro-6-fluoro-N-methylisatoic anhydride | Moderate enzyme inhibition | Similar structure; varying halogen effects |
5-Bromo-6-chloro-N-methylisatoic anhydride | Antimicrobial potential | Combination of bromine and chlorine |
5-Iodo-6-fluoro-N-methylisatoic anhydride | High reactivity | Iodine substitution may enhance biological activity |
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methyl-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO3/c1-12-5-3-2-4(10)7(11)6(5)8(13)15-9(12)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRWOAJJVFXSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)F)C(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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